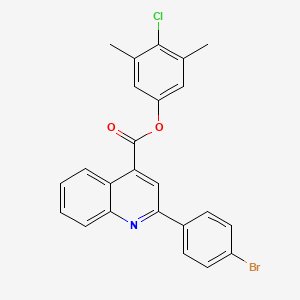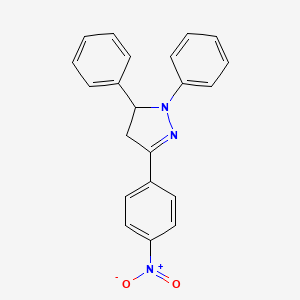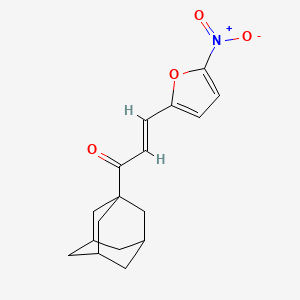
4-Chloro-3,5-dimethylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-3,5-DIMETHYLPHENYL 2-(4-BROMOPHENYL)-4-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the class of quinoline carboxylates This compound is characterized by the presence of a quinoline ring system substituted with chloro, methyl, and bromo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-3,5-DIMETHYLPHENYL 2-(4-BROMOPHENYL)-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chloro, methyl, and bromo substituents. Common reagents used in these reactions include halogenating agents like chlorine and bromine, as well as methylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-3,5-DIMETHYLPHENYL 2-(4-BROMOPHENYL)-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Substitution Reactions: The chloro and bromo groups can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The quinoline ring can participate in addition reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., Cl2, Br2), oxidizing agents (e.g., KMnO4, H2O2), and reducing agents (e.g., NaBH4, LiAlH4). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
4-CHLORO-3,5-DIMETHYLPHENYL 2-(4-BROMOPHENYL)-4-QUINOLINECARBOXYLATE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-CHLORO-3,5-DIMETHYLPHENYL 2-(4-BROMOPHENYL)-4-QUINOLINECARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. The quinoline ring system can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity. The presence of chloro, methyl, and bromo groups can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-3,5-DIMETHYLPHENYL 2-(4-FLUOROPHENYL)-4-QUINOLINECARBOXYLATE
- 4-CHLORO-3,5-DIMETHYLPHENYL 2-(4-IODOPHENYL)-4-QUINOLINECARBOXYLATE
- 4-CHLORO-3,5-DIMETHYLPHENYL 2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLATE
Uniqueness
The uniqueness of 4-CHLORO-3,5-DIMETHYLPHENYL 2-(4-BROMOPHENYL)-4-QUINOLINECARBOXYLATE lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The combination of chloro, methyl, and bromo groups on the quinoline ring can result in unique reactivity and interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H17BrClNO2 |
|---|---|
Molecular Weight |
466.8 g/mol |
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H17BrClNO2/c1-14-11-18(12-15(2)23(14)26)29-24(28)20-13-22(16-7-9-17(25)10-8-16)27-21-6-4-3-5-19(20)21/h3-13H,1-2H3 |
InChI Key |
BEESLVVTPIEVAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-[1-(propylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10883153.png)
![2-(Biphenyl-4-yloxy)-1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone](/img/structure/B10883159.png)
![1-oxo-1-phenylbutan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B10883167.png)

![4-Benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10883173.png)
![(4Z)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10883176.png)
![2-(4-methoxyphenyl)-N'-{[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}acetohydrazide](/img/structure/B10883182.png)

![2-oxo-2-phenylethyl N-[(4-methylphenyl)carbonyl]glycylglycinate](/img/structure/B10883190.png)
![7-{4-[(1-Adamantylamino)carbothioyl]piperazino}-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B10883197.png)
![3-{[(E)-(4-bromophenyl)methylidene]amino}-2-(phenoxymethyl)quinazolin-4(3H)-one](/img/structure/B10883203.png)
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B10883216.png)
![(2-Fluorophenyl)[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10883222.png)

